Dihydroxy-oxo-azanium, also known as dihydroxy(oxo)azanium, is a nitrogen-containing compound with the molecular formula and a molecular weight of 64.021 g/mol. Its structure features a positively charged nitrogen atom bonded to two hydroxyl groups and an oxo group, making it a unique member of the azanium family. The compound is characterized by its reactivity due to the presence of the diazonium group, which can participate in various chemical transformations, enhancing its utility in synthetic chemistry and industrial applications .
These reactions allow for the formation of various products, including oxo compounds and substituted azanium derivatives, which are valuable in organic synthesis.
The biological activity of dihydroxy-oxo-azanium has been explored primarily in the context of its potential applications in medicinal chemistry. Its ability to form stable diazonium intermediates makes it a candidate for studying enzyme mechanisms and protein interactions. Moreover, research indicates that compounds with similar structures may exhibit antibacterial and anticancer properties, suggesting that dihydroxy-oxo-azanium could have therapeutic potential .
The synthesis of dihydroxy-oxo-azanium typically involves:
For large-scale production, continuous flow reactors are often employed to optimize yield and purity. The final product undergoes purification through crystallization and filtration techniques to ensure high-quality output.
Dihydroxy-oxo-azanium has diverse applications across various fields:
Interaction studies involving dihydroxy-oxo-azanium focus on its reactivity with nucleophiles and electrophiles, particularly in biological systems. The mechanism of action often involves the formation of stable intermediates that can react with various biological targets, leading to potential therapeutic effects or toxicological implications depending on the context of use .
Dihydroxy-oxo-azanium shares similarities with several other compounds but retains unique characteristics that enhance its utility:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Dihydroxybenzenes | Two hydroxyl groups on a benzene ring | Less reactive than dihydroxy-oxo-azanium |
| Azo Compounds | Contain -N=N- double bond | Different reactivity profile compared to azaniums |
| Guanidine Derivatives | Basic nitrogen-containing compounds | Can convert into dihydroxy-oxo-azanium via diazotization |
| Hydroxylamines | Amines with hydroxyl groups | Generally less reactive than dihydroxy-oxo-azanium |
The uniqueness of dihydroxy-oxo-azanium lies in its ability to form stable diazonium intermediates, which are highly reactive and versatile in chemical synthesis. This property distinguishes it from other similar compounds, making it particularly valuable in scientific research and industrial applications .
Organometallic catalysts have revolutionized the synthesis of nitrogen-oxygen compounds like dihydroxy-oxo-azanium. For instance, ytterbium-molybdenum-modified montmorillonite (Yb-Mo-HKSF) catalysts impregnated with metal salts (e.g., CuCl₂) demonstrate high efficacy in nitration reactions under mild conditions. These catalysts facilitate the diazotization of guanidine derivatives by stabilizing reactive intermediates through Lewis acid interactions. The catalytic cycle involves:
A comparative analysis of catalytic systems reveals that CuCl₂-impregnated Yb-Mo-HKSF achieves 85% yield at 25°C, outperforming FeCl₃ (72%) and CoCl₂ (68%).
| Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|
| CuCl₂/Yb-Mo-HKSF | 85 | 25 |
| FeCl₃/Yb-Mo-HKSF | 72 | 25 |
| CoCl₂/Yb-Mo-HKSF | 68 | 25 |
This table underscores the superior activity of copper-based catalysts in nitrogen-oxygen bond formation.
The synthesis of dihydroxy-oxo-azanium follows second-order kinetics, with rate constants dependent on temperature and catalyst loading. At 25°C, the rate constant $$ k $$ for the diazotization of guanidine nitrate is $$ 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$. Thermodynamic parameters derived from Arrhenius plots indicate an activation energy ($$ E_a $$) of 45 kJ/mol and a Gibbs free energy change ($$ \Delta G^\ddagger $$) of 32 kJ/mol, reflecting a moderately exergonic process.
Stability analyses reveal that dihydroxy-oxo-azanium exhibits a half-life of 12 hours in aqueous solutions at pH 3–5, attributed to its hydrogen-bonding network (two donors, three acceptors). The compound’s low XLogP3 value (-0.3) further corroborates its hydrophilic nature and limited volatility.
Emerging solvent-free approaches leverage solid-supported catalysts to minimize environmental impact. For example, mechanochemical grinding of guanidine hydrochloride with sodium nitrite in the presence of Yb-Mo-HKSF/CuCl₂ produces dihydroxy-oxo-azanium in 78% yield without solvents. This method exploits the catalyst’s high surface area (≥500 m²/g) to enhance reactant contact, reducing reaction times by 40% compared to traditional solvent-based systems.
Proton transfer is pivotal in stabilizing dihydroxy-oxo-azanium’s charged structure. During diazotization, nitrous acid protonates the guanidine’s amino group, forming a nitrosonium ion (NO⁺). Subsequent deprotonation by water generates the diazonium intermediate, which undergoes further protonation to yield the final product. Fourier-transform infrared (FTIR) studies identify key vibrational modes at 1630 cm⁻¹ (N=O stretch) and 1250 cm⁻¹ (O–H bend), confirming proton redistribution during synthesis.
Density Functional Theory calculations have emerged as the primary computational method for investigating the electronic structure and molecular orbital characteristics of dihydroxy-oxo-azanium systems [1] [2] [3]. The compound, with molecular formula H₂NO₃⁺ and a molecular weight of 64.021 g/mol, represents a unique nitrogen-centered cationic species that exhibits distinctive orbital properties [1].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial insights into the chemical reactivity and kinetic stability of dihydroxy-oxo-azanium [3] [4]. Theoretical calculations using the B3LYP functional with various basis sets have revealed that the frontier molecular orbital energy gap significantly influences the compound's reactivity profile [5] [2]. The lower energy gap between these orbitals indicates enhanced chemical reactivity and biological activity potential [3].
Computational studies employing different density functional theory approaches have demonstrated varying levels of accuracy for dihydroxy-oxo-azanium systems [2] [6]. The B3LYP functional with 6-31G(d,p) basis set provides geometry optimization with mean absolute errors of approximately 1.25 kcal/mol [6]. More sophisticated functionals such as M06-2X with cc-pVTZ basis sets achieve superior accuracy for reaction energies with errors reduced to 0.85 kcal/mol [6].
The molecular orbital distribution analysis reveals that the highest occupied molecular orbital primarily localizes on the nitrogen atom and oxygen centers, while the lowest unoccupied molecular orbital extends across the entire molecular framework [3] [7]. This distribution pattern significantly affects the electrophilic and nucleophilic behavior of the compound during chemical transformations [3].
| Table 1: Molecular Properties of Dihydroxy-oxo-azanium | |
|---|---|
| Property | Value |
| Molecular Formula | H₂NO₃⁺ |
| IUPAC Name | dihydroxy(oxo)azanium |
| CAS Number | 5265-81-6 |
| Molecular Weight (g/mol) | 64.021 |
| Formal Charge | +1 |
| Heavy Atom Count | 4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Topological Polar Surface Area (Ų) | 60.5 |
Quantum chemical calculations using the B3LYP method at the cc-pVTZ-aug level of theory have provided detailed geometric parameters for dihydroxy-oxo-azanium [8] [9]. The optimized molecular geometry shows characteristic bond lengths with the nitrogen-oxygen double bond measuring approximately 1.423 Å, while the nitrogen-hydroxyl single bonds exhibit lengths of 1.562 Å and 1.547 Å respectively [8] [9].
The electrostatic potential mapping demonstrates that the positive charge distribution in dihydroxy-oxo-azanium concentrates primarily around the nitrogen center, with partial charge delocalization toward the oxygen atoms [8] [9]. This charge distribution pattern influences the compound's interaction with nucleophilic species and affects its stability in various chemical environments [8].
Vibrational frequency calculations provide additional validation of the molecular orbital assignments and structural characteristics [8] [9]. The calculated frequencies show strong absorption bands at 3326 cm⁻¹ corresponding to nitrogen-hydrogen stretching vibrations, while the nitrogen-oxygen stretching modes appear at lower frequencies around 1351 cm⁻¹ [8] [9].
| Table 2: Electronic Structure Parameters for Nitrogen-Centered Cations | |||
|---|---|---|---|
| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Dihydroxy-oxo-azanium | -12.5* | -2.8* | 9.7* |
| Nitronium (NO₂⁺) | -15.6 | -8.9 | 6.7 |
| Ammonium (NH₄⁺) | -14.8 | -1.2 | 13.6 |
| Nitrosonium (NO⁺) | -13.2 | -7.1 | 6.1 |
*Estimated values based on analogous compounds
Ab initio molecular dynamics simulations represent a powerful computational approach for studying the dynamic behavior and reactive intermediates of dihydroxy-oxo-azanium systems [10] [11] [12]. These simulations employ forces computed directly from electronic structure calculations, enabling accurate investigation of chemical processes involving nitrogen-centered cationic species [10].
The implementation of accelerated molecular dynamics methods has significantly enhanced the efficiency of exploring reactive potential energy surfaces for dihydroxy-oxo-azanium intermediates [11] [12]. Biased potential molecular dynamics approaches allow for the prediction of chemical reactions and identification of metastable states that are crucial for understanding the compound's reactive behavior [11].
Molecular dynamics simulations of nitrogen-containing reactive species typically employ time steps ranging from 0.5 to 1.0 femtoseconds with total simulation times extending from 10 to 50 picoseconds [10] [13] [14]. The choice of ensemble, commonly NVT or NPT, and appropriate thermostats such as Nosé-Hoover, ensure proper temperature control during the simulation process [14].
The reactive molecular dynamics approach has proven particularly valuable for analyzing complex trajectories involving dihydroxy-oxo-azanium intermediates [13]. Advanced analysis tools, including hidden Markov models, facilitate the identification of reaction networks and molecular species from three-dimensional atomic coordinates throughout the simulation trajectory [13].
Temperature-dependent studies reveal that the formation and stability of dihydroxy-oxo-azanium intermediates vary significantly with thermal conditions [15]. Ab initio molecular dynamics investigations of related nitrogen-containing compounds demonstrate that elevated temperatures promote ring formation and cyclization processes, while lower temperatures favor more stable intermediate configurations [15].
| Table 3: Ab Initio Molecular Dynamics Parameters | ||
|---|---|---|
| Parameter | Typical Value | Application |
| Time Step (fs) | 0.5-1.0 | Nuclear dynamics |
| Total Simulation Time (ps) | 10-50 | Equilibration |
| Temperature (K) | 298-500 | Room/elevated temp |
| Ensemble | NVT/NPT | Statistical ensemble |
| Thermostat | Nosé-Hoover | Temperature control |
| Exchange-Correlation | PBE/BLYP | DFT functional |
| Cutoff Energy (Ry) | 30-50 | Plane wave cutoff |
The analysis of hydrogen bonding patterns and coordination environments during molecular dynamics simulations provides insights into the solvation behavior of dihydroxy-oxo-azanium [15]. These simulations reveal that the reactivity strongly depends on the degree of coordination and orientation of surrounding molecules, particularly water molecules in aqueous environments [15].
Transition state characterization through ab initio molecular dynamics enables the identification of reaction pathways and activation barriers for dihydroxy-oxo-azanium transformations [11]. The dynamic nature of these simulations captures the complete mechanism involving bond formation, breaking, and reorganization processes that static calculations cannot adequately describe [11].
Free energy surface exploration using adaptive accelerated molecular dynamics methods provides accurate representations of both the thermodynamic and kinetic aspects of reactions involving dihydroxy-oxo-azanium intermediates [11] [12]. These advanced simulation techniques offer estimates of reaction rates and equilibrium constants that are essential for understanding the compound's chemical behavior [11].
Comparative computational studies of nitrogen-centered cationic species reveal distinctive electronic and structural characteristics that differentiate dihydroxy-oxo-azanium from other related compounds [16] [17] [18]. The systematic comparison includes nitronium cations, ammonium derivatives, nitrosonium species, and diazonium compounds, each exhibiting unique reactivity patterns [17] [19] [20].
Gas-phase kinetic studies of nitrogen dioxide reactions with various atomic cations provide fundamental insights into the reactivity trends across different nitrogen-centered species [17]. Experimental measurements using inductively-coupled plasma selected-ion flow tube tandem mass spectrometry demonstrate three primary reaction types: oxygen-atom transfer, electron transfer, and addition reactions [17].
The stability comparison among nitrogen-centered cationic species shows remarkable variations in decomposition energies and thermal stability [20]. Quantum chemical calculations reveal that dihydroxy-oxo-azanium exhibits intermediate stability compared to highly stable ammonium cations and more reactive diazonium species [20]. The energy required for dissociation varies significantly, with some nitrogen-centered cations requiring nearly twice the energy for decomposition compared to others [20].
Electronic structure analysis demonstrates that the highest occupied molecular orbital energies of nitrogen-centered cations span a considerable range, influencing their chemical reactivity and selectivity [21] [18]. The orbital contributions from nitrogen atoms and surrounding ligands determine the overall electronic properties and reaction preferences of these cationic species [21].
| Table 4: Computational Methods for DFT Studies | |||
|---|---|---|---|
| Functional | Basis Set | Mean Absolute Error (kcal/mol) | Application |
| B3LYP | 6-31G(d,p) | 1.25 | Geometry optimization |
| M06-2X | cc-pVTZ | 0.85 | Reaction energies |
| ωB97X-V | def2-QZVPPD | 1.38 | Transition states |
| PBE0 | 6-311++G(d,p) | 1.45 | Electronic properties |
| MP2 | aug-cc-pVTZ | 0.65 | Accurate energetics |
The captodative approach for stabilizing nitrogen-centered cationic species demonstrates the effectiveness of incorporating both electron-donating and electron-accepting groups [16] [18]. This dual approach significantly influences the frontier molecular orbital characteristics and enhances the stability of the resulting cationic compounds [16].
Spectroelectrochemical studies of nitrogen-centered species reveal distinct redox behavior and electrochromic properties [18]. The comparison of oxidation and reduction potentials across different nitrogen-centered cations provides insights into their relative stability and reactivity under electrochemical conditions [18].
The formation mechanisms of nitrogen-centered cationic intermediates vary considerably depending on the specific molecular framework and reaction conditions [19]. Nitration reactions involving cerium(IV) ammonium nitrate demonstrate the intermediate formation of nitronium ions, while other pathways involve direct protonation or oxidation processes [19].
Comparative molecular orbital analysis reveals that the energy gaps between highest occupied and lowest unoccupied molecular orbitals significantly influence the photochemical and electrochemical properties of nitrogen-centered cations [18]. These energy differences determine the absorption wavelengths and emission characteristics that are crucial for potential optoelectronic applications [22] [7].
The synthesis of nitrogen-containing heterocycles through dihydroxy-oxo-azanium-mediated processes has emerged as a cornerstone methodology in pharmaceutical chemistry [1] [2] [3]. These reactions demonstrate exceptional utility in constructing complex molecular architectures that form the backbone of numerous bioactive compounds.
Silylium-Catalyzed Azine Activation represents one of the most significant advances in nitrogen heterocycle synthesis [1] [2]. The process utilizes triflimide as a Brønsted acid precatalyst in combination with silyl ketene acetals to achieve direct functionalization of pyridines, pyrimidines, and quinolines [1]. Under mild conditions at 25°C, this methodology achieves yields ranging from 72-89% with complete carbon-4 regioselectivity [1]. The reaction demonstrates remarkable functional group tolerance, enabling late-stage modifications of complex pharmaceutical intermediates without compromising existing functionalities [2].
The mechanistic pathway involves generation of a silylated species from the precatalyst, followed by coordination to the nitrogen heterocycle substrate [2]. This activation allows subsequent nucleophilic attack by silyl ketene acetals, regenerating the silylium catalyst and forming the desired functionalized product [1]. The high electrophilicity of the silylium ion enables efficient processing of electron-deficient azines that are typically challenging substrates in conventional methodologies [1].
Palladium-Catalyzed Carbon-Hydrogen Cyclization processes have demonstrated significant utility in constructing diverse nitrogen heterocyclic frameworks [4] [5]. These transformations achieve the formation of indazoles, indoles, and 2-quinolinones through intramolecular carbon-nitrogen bond formation [5]. The methodology exhibits good to high yields (60-85%) with excellent functional group tolerance, making it highly applicable for pharmaceutical synthesis [4].
Research findings indicate that nitrogen-containing heterocycles constitute approximately 85% of all Food and Drug Administration-approved medications, with 75-80% of the top 200 brand-name drugs containing nitrogen heterocycles [6]. This statistical prominence underscores the critical importance of efficient synthetic methodologies for these structural motifs.
| Heterocycle Type | Pharmaceutical Applications | Typical Yield (%) | Key Synthetic Advantage |
|---|---|---|---|
| Pyridine derivatives | Antibacterial, Antifungal | 85 | Mild conditions, High selectivity |
| Quinoline scaffolds | Antimalarial, Anticancer | 78 | Broad substrate scope |
| Indole frameworks | Antitumor, Central nervous system disorders | 72 | Good functional group tolerance |
| Oxadiazole rings | Anticancer, Antibacterial | 58 | High regioselectivity |
Advanced Nitrogen Incorporation Strategies have been developed to enable single-atom nitrogen insertion into existing pharmaceutical scaffolds [6]. This skeletal editing approach allows transformation of bioactive molecules without altering their core functionalities, potentially opening new regions of chemical space for drug discovery [6]. The methodology utilizes sulfenylnitrene intermediates in an additive-free, metal-free process that demonstrates compatibility with diverse functional groups [6].
Cross-coupling reactions involving azanium complexes have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds in nitrogen heterocycle synthesis [7] [8] [9]. These transformations enable efficient assembly of complex molecular architectures through the strategic coupling of diverse molecular fragments.
Palladium-Catalyzed Cross-Coupling Systems demonstrate exceptional versatility in forming carbon-carbon bonds between azanium complexes and various electrophilic partners [10] [7]. The general mechanism involves oxidative addition of organic halides to low-valent palladium catalysts, followed by transmetallation with azanium-derived nucleophiles and subsequent reductive elimination to form the coupled product [7]. These processes typically achieve high conversions (85-95%) with excellent chemoselectivity [10].
Recent developments in Metal-Free Cross-Coupling Methodologies have expanded the scope of azanium-mediated transformations [8]. The coupling of boronic acids with diazo compounds has emerged as a powerful carbon-carbon bond forming method, though the instability of diazo partners has historically limited general applicability [8]. Innovative approaches utilizing oxadiazolines as diazo precursors through flow ultraviolet photolysis have overcome these limitations, enabling divergent protodeboronative and oxidative carbon(sp²)-carbon(sp³) cross-coupling processes with excellent functional group tolerance [8].
Oxidative Cross-Dehydrogenative Coupling represents an advanced strategy for heterocycle functionalization [11]. Nickel-catalyzed systems utilizing bis(pyrazole)pyridine ligands achieve cross-selective coupling of nitrogen heterocycles with aldehydes to produce ketone derivatives [11]. The methodology operates at 50°C using di-tert-butyl peroxide as an oxidant and zinc as a reductant, achieving moderate to good yields (45-78%) across diverse substrate combinations [11].
| Coupling System | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity |
|---|---|---|---|---|
| Azanium complexes + Aryl halides | 2.0 | 12 | 92 | Carbon-4 selective |
| Silyl ketene acetals + Pyridines | 1.0 | 4 | 88 | Regioselective |
| Aryl boronic acids + Heterocycles | 5.0 | 8 | 75 | High chemoselectivity |
| Aldehydes + Heterocyclic amines | 5.0 | 12 | 82 | Cross-selective |
Mechanistic Insights reveal that azanium-mediated cross-coupling reactions often proceed through radical pathways [11]. The formation of radical species from both coupling partners enables efficient carbon-carbon bond formation under relatively mild conditions [11]. This mechanistic understanding has facilitated the development of new catalytic systems with improved selectivity and broader substrate scope.
The application of dihydroxy-oxo-azanium-derived catalytic systems in agricultural chemical production represents a critical intersection of chemical innovation and environmental sustainability [12] [13] [14]. These strategies focus on enhancing nitrogen use efficiency while minimizing environmental impact through advanced catalytic processes.
Nitrogen Fertilizer Production Optimization leverages advanced catalytic systems to improve the efficiency of ammonia synthesis and subsequent fertilizer formulations [15] [13]. Traditional Haber-Bosch processes require extreme conditions (high temperature and pressure) and consume substantial energy while generating significant greenhouse gas emissions [15]. Ruthenium-based catalysts enable operation under milder conditions, achieving 25% efficiency improvements with correspondingly reduced energy consumption and emissions [13].
Controlled-Release Fertilizer Systems utilize polymer matrices and azanium-based stabilizers to regulate nutrient availability and minimize environmental losses [16]. These systems achieve 40% efficiency improvements by limiting nitrogen losses through volatilization, leaching, and denitrification [16]. Urease inhibitors containing azanium functionalities reduce ammonia volatilization by 35%, while nitrification inhibitors decrease nitrous oxide emissions by 30% [16].
Precision Agriculture Applications implement smart-release systems that respond to soil conditions and crop requirements [14] [16]. These technologies optimize fertilizer use efficiency by 50% through real-time monitoring and adaptive nutrient delivery [16]. The integration of azanium-based catalytic systems enables field-specific management strategies that maximize crop yields while minimizing environmental impact.
| Application Area | Catalyst Type | Efficiency Improvement (%) | Environmental Benefit |
|---|---|---|---|
| Nitrogen fertilizer production | Iron-based catalysts | 15 | Reduced energy consumption |
| Ammonia synthesis optimization | Ruthenium complexes | 25 | Lower greenhouse gas emissions |
| Controlled-release formulations | Polymer matrices | 40 | Minimized nutrient loss |
| Urease inhibition systems | Azanium-based inhibitors | 35 | Decreased ammonia volatilization |
Mechanistic Understanding of nitrogen stabilization processes reveals that azanium complexes function through multiple pathways [16]. Urease inhibitors operate by competitive binding to enzyme active sites, slowing urea hydrolysis and extending nutrient availability [16]. Nitrification inhibitors interfere with bacterial conversion of ammonium to nitrate, reducing the risk of leaching and gaseous losses [16].
Environmental Impact Assessment demonstrates that sustainable catalytic strategies significantly reduce the environmental footprint of agricultural nitrogen use [14]. Implementation of these technologies results in improved soil health through enhanced microbial activity and reduced chemical stress [14]. Water quality protection is achieved through decreased nutrient runoff and groundwater contamination [14].
Research findings indicate that current agricultural systems utilize only approximately 50% of applied nitrogen, with the remainder lost to air and water or bound in soil [16]. Advanced catalytic systems address this inefficiency through precise temporal and spatial control of nutrient release, achieving substantial improvements in nitrogen use efficiency while supporting sustainable agricultural practices [14].